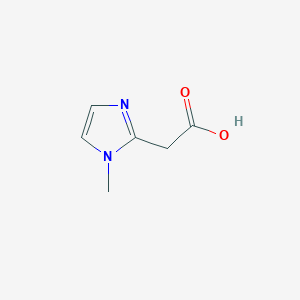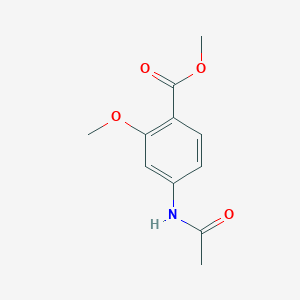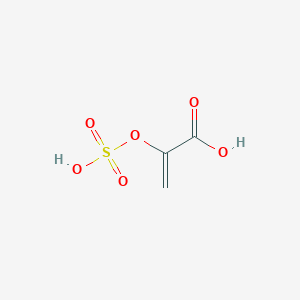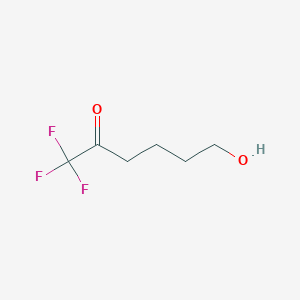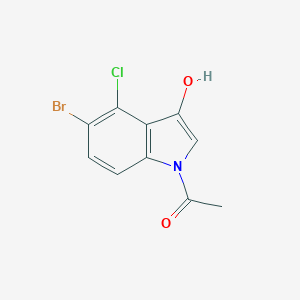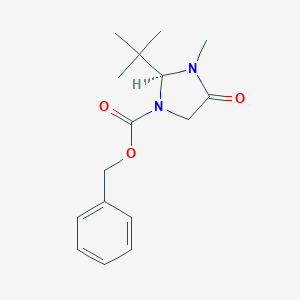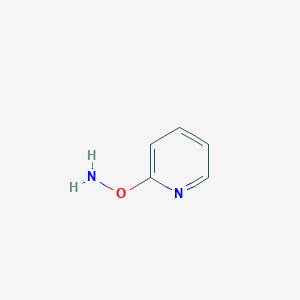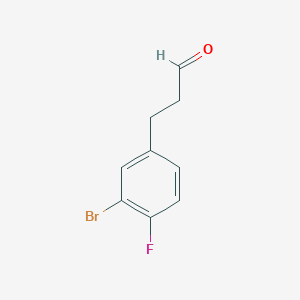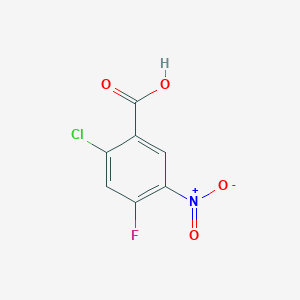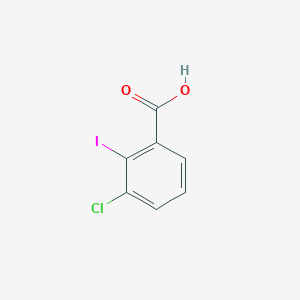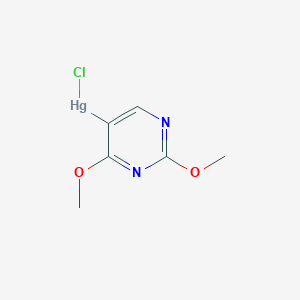![molecular formula C25H33N2O6P B051692 (2S)-1-[(2S)-6-amino-2-[hydroxy(4-phenylbutyl)phosphoryl]oxyhexanoyl]-2,3-dihydroindole-2-carboxylic acid CAS No. 117085-60-6](/img/structure/B51692.png)
(2S)-1-[(2S)-6-amino-2-[hydroxy(4-phenylbutyl)phosphoryl]oxyhexanoyl]-2,3-dihydroindole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-1-[(2S)-6-amino-2-[hydroxy(4-phenylbutyl)phosphoryl]oxyhexanoyl]-2,3-dihydroindole-2-carboxylic acid, also known as L-765,314, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to a class of molecules called phosphonate inhibitors, which have been shown to be effective in treating a variety of diseases.
Mécanisme D'action
The mechanism of action of (2S)-1-[(2S)-6-amino-2-[hydroxy(4-phenylbutyl)phosphoryl]oxyhexanoyl]-2,3-dihydroindole-2-carboxylic acid involves the inhibition of farnesyltransferase, which is responsible for the transfer of a farnesyl group to proteins that are involved in cell signaling pathways. By inhibiting this enzyme, (2S)-1-[(2S)-6-amino-2-[hydroxy(4-phenylbutyl)phosphoryl]oxyhexanoyl]-2,3-dihydroindole-2-carboxylic acid can disrupt these pathways and prevent the growth and proliferation of cancer cells.
Effets Biochimiques Et Physiologiques
(2S)-1-[(2S)-6-amino-2-[hydroxy(4-phenylbutyl)phosphoryl]oxyhexanoyl]-2,3-dihydroindole-2-carboxylic acid has been shown to have a number of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the suppression of angiogenesis (the formation of new blood vessels). These effects make (2S)-1-[(2S)-6-amino-2-[hydroxy(4-phenylbutyl)phosphoryl]oxyhexanoyl]-2,3-dihydroindole-2-carboxylic acid a promising candidate for the treatment of cancer and other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (2S)-1-[(2S)-6-amino-2-[hydroxy(4-phenylbutyl)phosphoryl]oxyhexanoyl]-2,3-dihydroindole-2-carboxylic acid is its high potency and specificity for farnesyltransferase, which makes it a valuable tool for studying the role of this enzyme in various cellular processes. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for the study of (2S)-1-[(2S)-6-amino-2-[hydroxy(4-phenylbutyl)phosphoryl]oxyhexanoyl]-2,3-dihydroindole-2-carboxylic acid and related compounds. One area of research is the development of more potent and selective farnesyltransferase inhibitors, which could have even greater therapeutic potential. Another area of interest is the use of these compounds in combination with other drugs or therapies, in order to enhance their effectiveness against cancer and other diseases. Finally, there is ongoing research into the mechanisms of action of farnesyltransferase inhibitors, which could lead to a better understanding of the underlying biology of cancer and other diseases.
Méthodes De Synthèse
The synthesis of (2S)-1-[(2S)-6-amino-2-[hydroxy(4-phenylbutyl)phosphoryl]oxyhexanoyl]-2,3-dihydroindole-2-carboxylic acid involves several steps, including the protection of the carboxylic acid group, the coupling of the protected amino acid with the protected indole, and the deprotection of the amino and carboxylic acid groups. The final product is obtained as a white powder, which can be purified using standard chromatographic techniques.
Applications De Recherche Scientifique
(2S)-1-[(2S)-6-amino-2-[hydroxy(4-phenylbutyl)phosphoryl]oxyhexanoyl]-2,3-dihydroindole-2-carboxylic acid has been extensively studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. In particular, this compound has been shown to be a potent inhibitor of the enzyme farnesyltransferase, which is involved in the regulation of cell growth and proliferation.
Propriétés
Numéro CAS |
117085-60-6 |
|---|---|
Nom du produit |
(2S)-1-[(2S)-6-amino-2-[hydroxy(4-phenylbutyl)phosphoryl]oxyhexanoyl]-2,3-dihydroindole-2-carboxylic acid |
Formule moléculaire |
C25H33N2O6P |
Poids moléculaire |
488.5 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-6-amino-2-[hydroxy(4-phenylbutyl)phosphoryl]oxyhexanoyl]-2,3-dihydroindole-2-carboxylic acid |
InChI |
InChI=1S/C25H33N2O6P/c26-16-8-6-15-23(33-34(31,32)17-9-7-12-19-10-2-1-3-11-19)24(28)27-21-14-5-4-13-20(21)18-22(27)25(29)30/h1-5,10-11,13-14,22-23H,6-9,12,15-18,26H2,(H,29,30)(H,31,32)/t22-,23-/m0/s1 |
Clé InChI |
YNBOYTXJMIRRSS-UHFFFAOYSA-N |
SMILES isomérique |
C1[C@H](N(C2=CC=CC=C21)C(=O)[C@H](CCCCN)OP(=O)(CCCCC3=CC=CC=C3)O)C(=O)O |
SMILES |
C1C(N(C2=CC=CC=C21)C(=O)C(CCCCN)OP(=O)(CCCCC3=CC=CC=C3)O)C(=O)O |
SMILES canonique |
C1C(N(C2=CC=CC=C21)C(=O)C(CCCCN)OP(=O)(CCCCC3=CC=CC=C3)O)C(=O)O |
Synonymes |
2,3-DAHPIC 2,3-dihydro-1-(6-amino-2-((hydroxy-(4-phenylbutyl)phosphinyl)oxy)-1-oxohexyl)-1H-indole-2-carboxylic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



